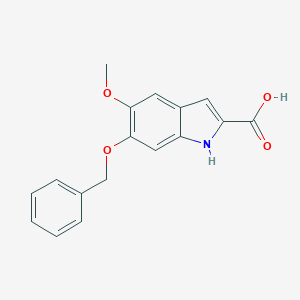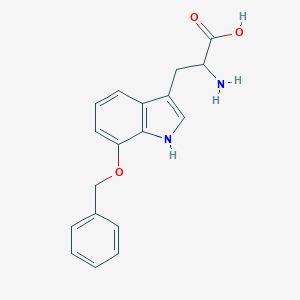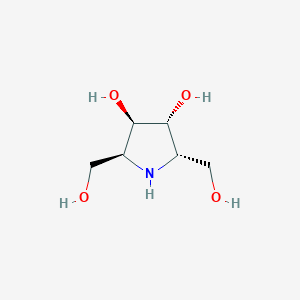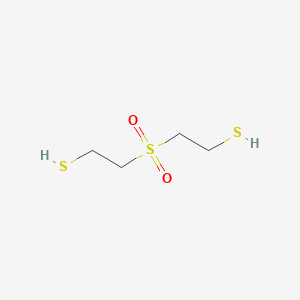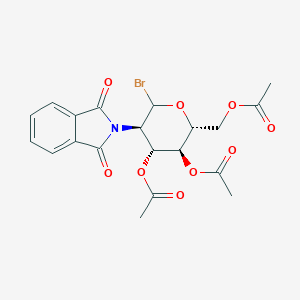
4-Trifluoromethylcoumarin phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethylcoumarin phosphate is a chemical compound that has been widely used in scientific research for its ability to act as a fluorescent substrate in enzyme assays. This compound has been used in a variety of biochemical and physiological studies, and its unique properties have allowed researchers to gain a deeper understanding of the mechanisms of various enzymes. In
Mécanisme D'action
The mechanism of action of 4-Trifluoromethylcoumarin phosphate involves the hydrolysis of the phosphate ester bond by the enzyme of interest. This hydrolysis results in the release of 4-Trifluoromethylcoumarin, which is highly fluorescent. The fluorescence of 4-Trifluoromethylcoumarin can be measured using a fluorometer, allowing for the detection of enzyme activity.
Biochemical and Physiological Effects:
4-Trifluoromethylcoumarin phosphate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory settings for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Trifluoromethylcoumarin phosphate in laboratory experiments is its ability to act as a real-time fluorescent substrate in enzyme assays. This allows for the detection of enzyme activity in a highly sensitive and specific manner. Additionally, 4-Trifluoromethylcoumarin phosphate is relatively easy to synthesize and purify, making it a cost-effective option for many laboratories.
One limitation of using 4-Trifluoromethylcoumarin phosphate is that it is not suitable for studying all types of enzymes. It is most commonly used to study enzymes that hydrolyze phosphate esters, and may not be effective for studying other types of enzymes. Additionally, the fluorescence of 4-Trifluoromethylcoumarin can be affected by a variety of factors, including pH and temperature, which may limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 4-Trifluoromethylcoumarin phosphate. One area of interest is the development of new substrates with improved sensitivity and specificity for studying different types of enzymes. Additionally, 4-Trifluoromethylcoumarin phosphate could be used in combination with other fluorescent substrates to study multiple enzymes simultaneously. Finally, there is potential for the development of new high-throughput screening assays using 4-Trifluoromethylcoumarin phosphate to identify potential enzyme inhibitors.
Méthodes De Synthèse
The synthesis of 4-Trifluoromethylcoumarin phosphate involves the reaction of 4-trifluoromethylcoumarin with phosphorus oxychloride and triethylamine in dichloromethane. The resulting compound is then purified by column chromatography to obtain 4-Trifluoromethylcoumarin phosphate in high yield and purity.
Applications De Recherche Scientifique
4-Trifluoromethylcoumarin phosphate has been widely used as a fluorescent substrate in enzyme assays. It has been used to study a variety of enzymes, including serine proteases, kinases, phosphatases, and esterases. This compound is particularly useful in studying enzymes that hydrolyze phosphate esters, as it allows for the detection of enzyme activity in real-time. Additionally, 4-Trifluoromethylcoumarin phosphate has been used in high-throughput screening assays to identify potential enzyme inhibitors.
Propriétés
Numéro CAS |
122018-93-3 |
|---|---|
Nom du produit |
4-Trifluoromethylcoumarin phosphate |
Formule moléculaire |
C10H7F3O5P+ |
Poids moléculaire |
310.12 g/mol |
Nom IUPAC |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H6F3O6P/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17/h1-4H,(H2,15,16,17) |
Clé InChI |
PEKVXGNEVKIFTF-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F |
SMILES canonique |
C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F |
Synonymes |
4-trifluoromethylcoumarin phosphate HFCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)


